Equilin sulfate

Übersicht

Beschreibung

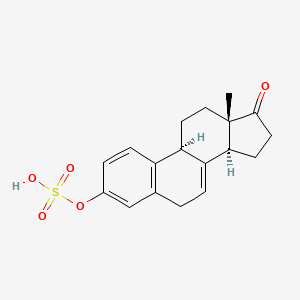

Equilin sulfate is a naturally occurring estrogen sex hormone found in horses . It is one of the estrogens present in the estrogen combination drug preparations known as conjugated estrogens (CEEs; e.g. Premarin) and esterified estrogens (EEs; e.g. Estratab, Menest) . Equilin sulfate itself is inactive and acts as a prodrug of equilin via steroid sulfatase .

Synthesis Analysis

Equilin sulfate is a component of Premarin (conjugated estrogens), a mixture of the water-soluble salts of sulfate esters from estrone, equilin, 17 alpha-dihydroequilin, and other related steroids . These may be derived from pregnant equine urine or yam and soy plants .Molecular Structure Analysis

The molecular formula of Equilin sulfate is C18H20O5S . Its average mass is 348.413 Da and its monoisotopic mass is 348.103149 Da .Chemical Reactions Analysis

Equilin sulfate is metabolized to equilin and 17β-dihydroequilin, both of which have a high affinity for the endometrial estrogen . Equilin can also be transformed into equilenin and 17β-dihydroequilenin .Physical And Chemical Properties Analysis

Equilin sulfate is a buff-colored, odorless powder . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Environmental Implications

Equilin sulfate, an equine estrogen isolated from pregnant mares, is primarily known for its use in hormone replacement therapy. However, its environmental implications are also significant. Research shows that effluents from sewage treatment works, containing estrogens like equilin, can be estrogenic to aquatic animals. This indicates a need for environmental monitoring and management of such contaminants (Miyagawa, Sato, & Iguchi, 2016).

Analytical Chemistry Techniques

Advanced analytical techniques have been developed for the separation and detection of isomeric equine conjugated estrogens like equilin sulfate. Liquid chromatography-electrospray-mass spectrometry (LC-MS) using carbon-coated zirconia and porous graphitic carbon stationary phases has been instrumental in this regard, facilitating the detailed study of these compounds (Reepmeyer, Brower, & Ye, 2005).

Mass Spectrometry for Steroid Hormone Analysis

Mass spectrometry has been utilized to differentiate isobaric steroid hormone metabolites, including equilin sulfate. This is critical in supporting clinical trials of steroid hormones as potential therapeutics for conditions like traumatic brain injury (TBI). The optimized conditions for distinguishing isomeric structures of equilin sulfate and its variants are key to understanding their pharmacological profiles (Tedmon, Barnes, Nguyen, & Schug, 2013).

Nanosensor Development

Innovative approaches for detecting equilin in environmental samples have been explored. Affinity-recognition-based interactions in Quartz Crystal Microbalance (QCM) sensors modified with amino acids show promising results for the rapid and precise detection of equilin, highlighting its potential application in environmental monitoring (Aylaz & Andaç, 2022).

Thyroid Hormone Signaling Studies

Equilin sulfate's impact on thyroid hormone signaling has been studied in the Xenopus laevis tadpole brain. Despite concerns about its potential as a thyroid hormone agonist, equilin does not act in this manner. Instead, it behaves similarly to estradiol, providing insights into its biological effects beyond its primary use in hormone therapy (Bass, Husain, Dahora, & Thompson, 2019).

Temperature Stability in Pharmaceutical Formulations

The temperature stability of Premarin Intravenous, containing equilin sulfate, has been investigated. This research is crucial for understanding the stability and efficacy of pharmaceutical formulations containing equilin sulfate under various storage conditions (Nguyen, Tedmon, Li, Wigginton, Maass, Gatson, Simpkins, & Schug, 2011).

Pharmacokinetics Studies

Detailed pharmacokinetics studies of equilin sulfate in postmenopausal women have been conducted. These studies are critical for understanding the metabolic pathways and effects of equilin sulfate in the human body, particularly in the context of hormone replacement therapy (Bhavnani, Cecutti, & Gerulath, 2002).

Metabolism Studies in Cancer Cells

Research into the metabolism of equilin in human breast cancer cells provides insights into how these compounds may influence cancer development and progression. Such studies are vital for assessing the safety and implications of hormone replacement therapies containing equilin (Spink, Zhang, Hussain, Katz, Liu, Hilker, & Bolton, 2001).

Seasonal Variation in Environmental Samples

Studies on the seasonal variation of equilin and other estrogens in the environment provide important data for assessing the ecological and health impacts of these compounds. This is crucial for understanding their role as endocrine disruptors in aquatic ecosystems (Ishibashi, Uchida, Yoshimoto, Imamura, Yamamoto, Ikenaka, Kawai, Ichikawa, Takao, Tominaga, Ishibashi, & Arizono, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBYRYVLFAUXBJ-HFTRVMKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16680-47-0 (hydrochloride salt) | |

| Record name | Equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872974 | |

| Record name | Equilin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Equilin sulfate | |

CAS RN |

27540-07-4 | |

| Record name | Equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equilin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D507VOE6VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

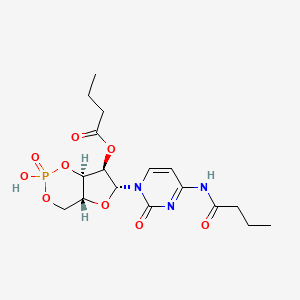

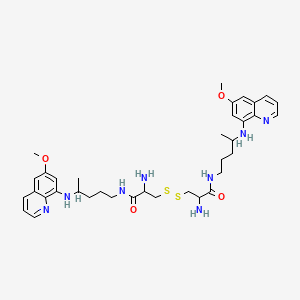

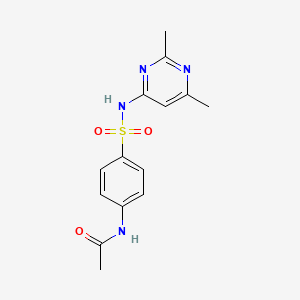

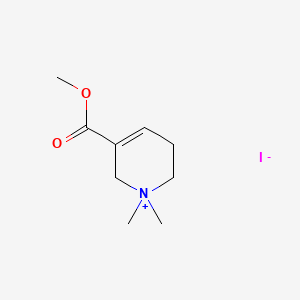

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

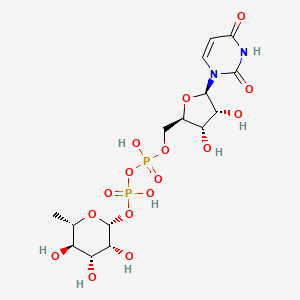

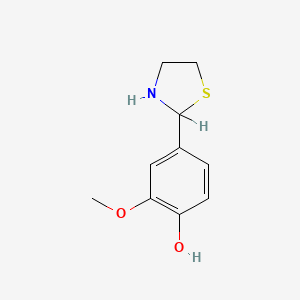

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-N-[4-(4-morpholinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B1222643.png)

![2-Methyl-4-[2-oxo-2-(2-phenylethylamino)ethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1222644.png)

![5-Methyl-4-[(2-oxo-1-benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1222648.png)

![1-[4-(1-Azepanyl)-3-fluorophenyl]-1-propanone](/img/structure/B1222649.png)

![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)